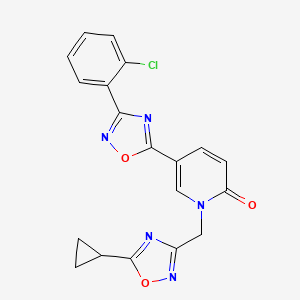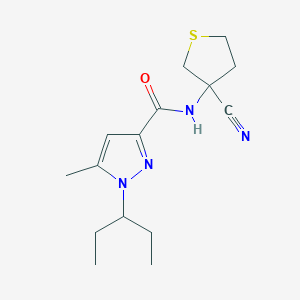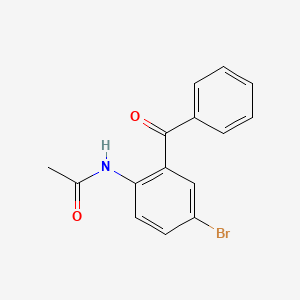
N-(2-benzoyl-4-bromophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-benzoyl-4-bromophenyl)acetamide” is a chemical compound with the molecular formula C15H12BrNO2 . It is also known as “4’-Bromoacetanilide” or "N-(4-Bromophenyl)acetamide" .
Synthesis Analysis
The synthesis of benzamides, which includes “this compound”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3, (H,10,11) .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 214.059 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide : The crystal structure of a similar compound, 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide, has been analyzed, revealing specific angles and intermolecular interactions. This type of analysis is crucial for understanding the physical and chemical properties of compounds related to N-(2-benzoyl-4-bromophenyl)acetamide (Zhu-Ping Xiao et al., 2009).
Catalyst Development
- Pincer Ruthenium Catalysts : Research involving similar acetamide derivatives focuses on the synthesis of pincer ruthenium catalysts, which are significant in chemical synthesis and industrial processes (Facchetti et al., 2016).
Potential Anticancer Agents
- Diamide-coupled Benzophenones : Compounds structurally related to this compound, specifically diamide-coupled benzophenones, have been synthesized and evaluated for their potential as anticancer agents. This indicates the relevance of similar compounds in medicinal chemistry and cancer research (Zabiulla et al., 2016).
Quantum Calculations and Antimicrobial Activity
- Sulphonamide Derivatives : The reactivity of related acetamide derivatives has been explored, and their antimicrobial activity has been assessed. Computational quantum calculations have also been used to predict the properties of these compounds (Asmaa M. Fahim & Eman H. I. Ismael, 2019).
Spectroscopic Studies and Ligand-Protein Interactions
- Benzothiazolinone Acetamide Analogs : Spectroscopic techniques and computational studies have been employed to understand the properties of benzothiazolinone acetamide analogs, highlighting their potential in bioactive applications. This research also includes ligand-protein interaction studies, indicating the biological relevance of such compounds (Mary et al., 2020).
Synthesis and Photochemical Properties
- Synthesis of Derivatives : The synthesis of this compound derivatives has been explored for potential uses in various fields, including photovoltaic efficiency modeling and photocatalytic degradation (Jallouli et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that similar compounds often interact with proteins or enzymes in the body, altering their function and leading to various effects .
Mode of Action
It’s known that similar compounds often work by binding to their target proteins or enzymes, thereby modifying their activity .
Biochemical Pathways
Similar compounds often influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds often lead to various molecular and cellular effects, depending on their targets and mode of action .
Propiedades
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c1-10(18)17-14-8-7-12(16)9-13(14)15(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFZBWDEAGLVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2471835.png)
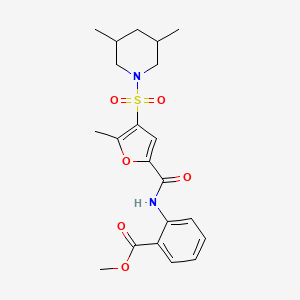
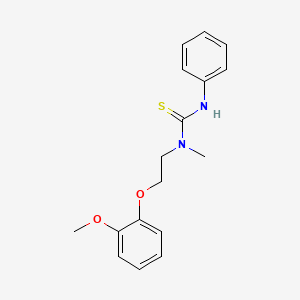
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2471841.png)
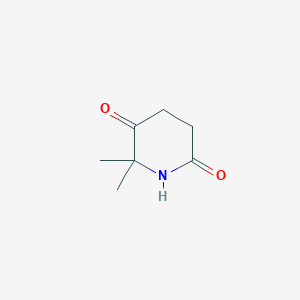
![Benzyl 2-[4-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2471846.png)
![ethyl 3-cyano-2-(3-(phenylthio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2471847.png)
![3-chloro-4-fluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2471848.png)
![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)pyridine-3-sulfonamide](/img/structure/B2471849.png)

![3-[1-[5-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2471852.png)
